![molecular formula C15H14ClFN2OS B2758320 2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034201-68-6](/img/structure/B2758320.png)
2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the available starting materials and the desired route of synthesis. Typically, halogenated aromatic compounds like this are synthesized using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (pyridine and thieno) would contribute to the molecule’s stability. The electronegative atoms (nitrogen in the pyridine ring, sulfur in the thieno ring, fluorine in the fluorobenzyl group, and chlorine) would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The pyridine ring is nucleophilic and can undergo electrophilic substitution. The carboxamide group can participate in condensation reactions. The chlorine atom could be displaced in a nucleophilic substitution reaction .Scientific Research Applications
- FP-2 , a derivative of this compound, has been identified as a potential antimalarial drug target. Inhibition of FP-2 can effectively kill the malaria-causing parasite Plasmodium falciparum .
- The synthesis of 5-fluoro-1-(2-fluorobenzyl)pyridine (compound 9 ) involves starting from 2-chloro-5-fluoronicotinic acid . This practical approach yields the desired compound with an overall yield of 48.3% .
- Fluorination of pyridine using complex AlF3 and CuF2 at elevated temperatures produces a mixture of 2-fluoropyridine and 2,6-difluoropyridine . These fluorinated pyridines find applications in various chemical processes .
- The benzylic position in this compound is crucial for its reactivity. Reactions at the benzylic position include free radical bromination, nucleophilic substitution, and oxidation. The benzylic hydrogen can be resonance-stabilized, making it susceptible to various transformations .
- Interestingly, electrophilic aromatic substitution does not occur readily in this case. The resonance-stabilized carbocation formed at the benzylic position favors nucleophilic substitution (SN1) over EAS. This behavior differs from typical aromatic compounds due to the unique electronic effects of the benzyl group .
Antimalarial Activity
Synthetic Chemistry
Fluorination Reactions
Benzylic Position Reactivity
Electrophilic Aromatic Substitution (EAS)
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2OS/c16-14-7-11-9-19(6-5-13(11)21-14)15(20)18-8-10-1-3-12(17)4-2-10/h1-4,7H,5-6,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQPEIIXHFBYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-fluorobenzyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide |
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